Anti-Bacterial Agents; Anti-Infective Agents, Urinary; Nucleic Acid Synthesis Inhibitors
Levofloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis. /Included in US product label/
Levofloxacin is used for the treatment of community-acquired pneumonia caused by susceptible S. aureus (oxacillin-susceptible strains), S. pneumoniae (including penicillin-resistant strains (penicillin MIC of 2 ug/mL or greater)), H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Legionella pneumophila, M. catarrhalis, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), or Mycoplasma pneumoniae. /Included in US product label/
Levofloxacin is used for the treatment of mild to moderate complicated urinary tract infections caused by susceptible E. faecalis, Enterobacter cloacae, E. coli, K. pneumoniae, P. mirabilis, or Ps. aeruginosa and acute pyelonephritis caused by susceptible E. coli, including cases with concurrent bacteremia. /Included in US product label/
Levofloxacin is used for the treatment of mild to moderate uncomplicated urinary tract infections caused by susceptible E. coli, K. pneumoniae, or S. saprophyticus. /Included in US product label/
Levofloxacin is used for the treatment of mild to moderate uncomplicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains) or S. pyogenes (group A beta-hemolytic streptococci) and for the treatment of complicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains), Enterococcus faecalis, S. pyogenes, or Proteus mirabilis. /Included in US product label/
Levofloxacin is used for the treatment of nosocomial pneumonia caused by susceptible S. aureus (oxacillin-susceptible strains), S. pneumoniae, H. influenzae, Escherichia coli, K. pneumoniae, Ps. aeruginosa, or Serratia marcescens. /Included in US product label/
Levofloxacin is used for the treatment of acute bacterial exacerbations of chronic bronchitis caused by susceptible Staphylococcus aureus (oxacillin-susceptible (methicillin-susceptible) strains), S. pneumoniae, H. influenzae, H. parainfluenzae, or M. catarrhalis. /Included in US product label/
Levofloxacin is used for inhalational anthrax (postexposure) to reduce the incidence or progression of disease following exposure to aerosolized Bacillus anthracis.1 Although the efficacy of levofloxacin for postexposure prophylaxis to prevent inhalational anthrax has not been evaluated in human clinical trials, the drug is labeled by the US Food and Drug Administration (FDA) for this indication based on a surrogate end point derived from a primate model of inhalational anthrax that predicts clinical benefit based on plasma levofloxacin concentrations achievable in humans with recommended oral or IV dosages. The US Centers for Disease Control and Prevention (CDC), US Working Group on Civilian Biodefense, and US Army Medical Research Institute of Infectious Diseases (USAMRIID) recommend ciprofloxacin or doxycycline as the initial drug of choice for postexposure prophylaxis following exposure to aerosolized anthrax spores that occurs in the context of biologic warfare or bioterrorism. Some experts suggest that other fluoroquinolones (e.g., levofloxacin, moxifloxacin, ofloxacin) can be considered alternatives for postexposure prophylaxis when oral ciprofloxacin and oral doxycycline are unavailable. /Included in US product label/
Levofloxacin is used for the treatment of chronic prostatitis caused by susceptible E. coli, E. faecalis, or S. epidermidis (oxacillin-susceptible strains). /Included in US product label/
Oral levofloxacin is used for short-term treatment of travelers' diarrhea or for the prevention of travelers' diarrhea in adults traveling for relatively short periods of time to high-risk areas. /NOT included in US product label/
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin, ofloxacin) have been suggested as alternative agents for the treatment of plague caused by Yersinia pestis and also have been recommended for postexposure prophylaxis following a high risk exposure to Y. pestis, including exposure in the context of biologic warfare or bioterrorism. /NOT included in US product label/
Levofloxacin is recommended as an alternative for the treatment of acute pelvic inflammatory disease (PID), but should not be used if quinolone-resistant N. gonorrhoeae may be involved or if in vitro susceptibility cannot be tested. /NOT included in US product label/
The CDC recommends oral levofloxacin as an alternative agent for the treatment of nongonococcal urethritis. /NOT included in US product label/
Fluoroquinolones, including levofloxacin, have been used in multiple-drug regimens for the treatment of active tuberculosis, usually in patients with infections caused by Mycobacterium tuberculosis resistant to first-line agents and in patients intolerant of some first-line agents. /NOT included in US product label/
Levofloxacin has been used in a limited of patients for the treatment of meningitis caused by susceptible organisms (e.g., Rhodococcus equi)64 and has been suggested as a possible alternative for use in conjunction with other anti-infectives for the treatment of meningitis caused by susceptible bacteria. /NOT included in US product label/
Levofloxacin is used for the treatment of epididymitis most likely caused by sexually transmitted enteric bacteria (e.g., E. coli) or when culture or nucleic acid amplification tests are negative for N. gonorrhoeae. /NOT included in US product label/
Levofloxacin has been used in the treatment of disseminated gonococcal infections caused by susceptible N. gonorrhoeae. /NOT included in US product label/
Levofloxacin has been used for the treatment of uncomplicated gonorrhea caused by susceptible Neisseria gonorrhoeae. Although fluoroquinolones (ciprofloxacin, levofloxacin, ofloxacin) were previously considered drugs of choice for the treatment of uncomplicated gonorrhea, the CDC currently states that fluoroquinolones should not be used for the treatment of gonorrhea or any associated infections that may involve N. gonorrhoeae (e.g., pelvic inflammatory disease (PID), epididymitis). /NOT included in US product label/
Levofloxacin is used as an alternative for treatment of native or prosthetic valve endocarditis caused by fastidious gram-negative bacilli known as the HACEK group (Actinobacillus actinomycetemcomitans, Cardiobacterium hominis, Eikenella corrodens, Haemophilus aphrophilus, H. influenzae, H. parainfluenzae, H. paraphrophilus, Kingella denitrificans, K. kingae). /NOT included in US product label/
Although levofloxacin has not been evaluated in clinical trials for the treatment of chlamydial infections, levofloxacin is considered an alternative agent for the treatment of urogenital infections caused by C. trachomatis. /NOT included in US product label/
Levofloxacin 0.5% ophthalmic solution is used for the treatment of conjunctivitis caused by susceptible strains of Acinetobacter lwoffii, Corynebacterium spp, Haemophilus influenzae, Serratia marcescens, Staphylococcus aureus, S. epidermidis, groups C, F, and G streptococci, viridans streptococci, or Streptococcus pneumoniae. /Included in US product label/
In an open-label, multicenter, noninferiority trial, children with community-acquired pneumonia were randomized 3:1 to receive levofloxacin or comparator antimicrobial therapy (0.5 to <5 years: amoxicillin/clavulanate or ceftriaxone; > or = 5 years: clarithromycin or ceftriaxone with clarithromycin or erythromycin lactobinate) for 10 days. The primary outcome was cure rates at the test-of-cure visit (10-17 days after completing treatment) as determined by symptoms, physical examination, and chest radiography. Seven hundred and thirty-eight children were enrolled and 539 (405 levofloxacin-treated, 134 comparator-treated) were clinically evaluable at test-of-cure visit. Clinical cure rates were 94.3% (382 of 405) in levofloxacin-treated and 94.0% (126 of 134) in comparator-treated children. Cure rates were also similar for levofloxacin and comparator for each age group (<5 years, 92.2% versus 90.8%; > or =5 years, 96.5% versus 97.1%; respectively) and for children categorized as being at higher risk for severe disease. Mycoplasma pneumoniae was the most frequently identified cause of pneumonia (230 children). Levofloxacin was as well tolerated as comparators, with similar type and incidence of adverse events. Levofloxacin was as well tolerated and effective as standard-of-care antibiotics for the treatment of community-acquired pneumonia in infants and children.